(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can interact with a variety of targets and pathways depending on their specific structures .
Result of action
Thiazole derivatives can have a wide range of effects depending on their specific structures and targets .
Properties
IUPAC Name |
(3E)-1-benzyl-3-[[(2-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-10-18(20)14-25-15-22-23(27)19-11-5-7-13-21(19)26(30(22,28)29)16-17-8-2-1-3-9-17/h1-13,15,25H,14,16H2/b22-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELPWMUPPUUSI-PXLXIMEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=CC=C4Cl)/S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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